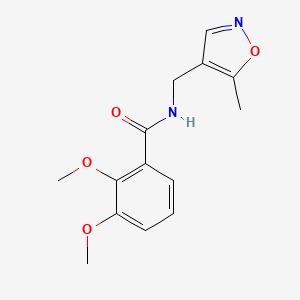![molecular formula C26H19N5O3 B2692036 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 922635-35-6](/img/no-structure.png)
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione, also known as PP2, is a selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, migration, and survival. PP2 has been widely used as a tool compound to study the functions of Src family kinases in both basic research and drug discovery.
作用机制
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione selectively inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. Src family kinases are activated by phosphorylation of a tyrosine residue in the activation loop of the kinase domain, which leads to a conformational change that allows ATP binding and substrate phosphorylation. 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione blocks this conformational change by binding to the ATP-binding site, thus preventing ATP binding and substrate phosphorylation.
Biochemical and physiological effects:
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. For example, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been shown to inhibit the phosphorylation of focal adhesion kinase (FAK) and paxillin in cancer cells, leading to reduced cell migration and invasion. 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has also been shown to inhibit the phosphorylation of NMDA receptors in neurons, leading to reduced excitatory synaptic transmission and long-term potentiation. In addition, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been shown to inhibit the activation of platelets, leading to reduced thrombus formation.
实验室实验的优点和局限性
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has several advantages as a tool compound for studying Src family kinases. First, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a highly selective inhibitor of Src family kinases, with little or no activity against other kinases. This allows researchers to specifically target Src family kinases without affecting other signaling pathways. Second, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a reversible inhibitor of Src family kinases, which allows researchers to control the duration and extent of kinase inhibition. However, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione also has some limitations. For example, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione can have off-target effects at high concentrations, which can complicate data interpretation.
未来方向
There are several future directions for research on 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione and Src family kinases. One direction is to investigate the role of Src family kinases in the regulation of immune cell function and inflammation. Src family kinases have been shown to play important roles in the activation of immune cells, such as T cells and macrophages, and in the production of pro-inflammatory cytokines. Therefore, targeting Src family kinases with inhibitors like 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione may have therapeutic potential in inflammatory diseases. Another direction is to explore the use of 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione as a tool compound in drug discovery. Src family kinases have been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Therefore, developing more potent and selective inhibitors of Src family kinases based on the structure of 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione may lead to the discovery of new therapeutics.
合成方法
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione can be synthesized using a multi-step synthetic route, starting from 6-bromo-4-methylimidazo[1,2-a]pyridine-2-carboxylic acid. The key step in the synthesis is the Suzuki-Miyaura coupling reaction between 4-phenoxyphenylboronic acid and 6-bromo-4-methylimidazo[1,2-a]pyridine-2-carboxylic acid, which yields 4-methyl-6-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylic acid. This intermediate is then converted to 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione through a series of reactions, including amidation, cyclization, and deprotection.
科学研究应用
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been extensively used in scientific research to investigate the functions of Src family kinases in various biological processes. For example, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been shown to inhibit the proliferation and migration of cancer cells by blocking the activity of Src family kinases. 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has also been used to study the role of Src family kinases in the regulation of neuronal signaling and synaptic plasticity. In addition, 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has been used as a tool compound to validate the specificity of other kinase inhibitors that target Src family kinases.
属性
CAS 编号 |
922635-35-6 |
|---|---|
产品名称 |
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
分子式 |
C26H19N5O3 |
分子量 |
449.47 |
IUPAC 名称 |
4-methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H19N5O3/c1-29-23-22(24(32)28-26(29)33)30-16-21(17-8-4-2-5-9-17)31(25(30)27-23)18-12-14-20(15-13-18)34-19-10-6-3-7-11-19/h2-16H,1H3,(H,28,32,33) |
InChI 键 |
RQERCQGAZGVGAR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=CC=C6 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide](/img/structure/B2691953.png)
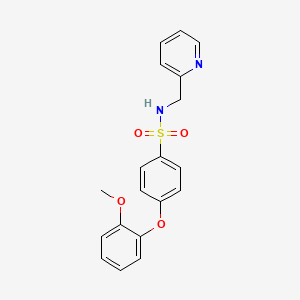
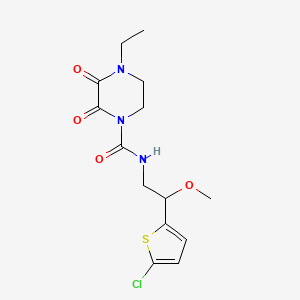

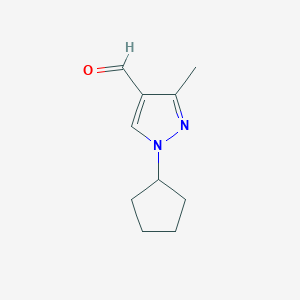
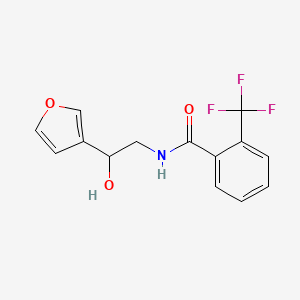
![N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2691961.png)
![N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2691963.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2691968.png)
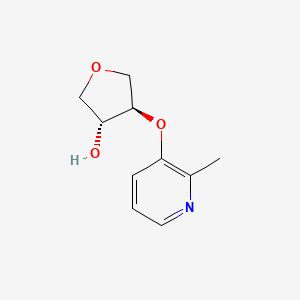

![N-benzyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2691972.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2691973.png)
